2-amino-N-methyl-2-(thiophen-2-yl)acetamide hydrochloride
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Overview
Description
2-amino-N-methyl-2-(thiophen-2-yl)acetamide hydrochloride is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-methyl-2-(thiophen-2-yl)acetamide hydrochloride typically involves the condensation of thiophene derivatives with appropriate amines and acylating agents. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-methyl-2-(thiophen-2-yl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the thiophene ring .
Scientific Research Applications
2-amino-N-methyl-2-(thiophen-2-yl)acetamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: It is used in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 2-amino-N-methyl-2-(thiophen-2-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes such as inflammation and cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-amino-N,N-dimethylacetamide hydrochloride: Another thiophene derivative with similar biological activities.
2-cyano-N-(2-nitrophenyl)acetamide: A compound with similar synthetic routes and chemical reactivity.
Uniqueness
2-amino-N-methyl-2-(thiophen-2-yl)acetamide hydrochloride is unique due to its specific substitution pattern on the thiophene ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
CAS No. |
2768326-17-4 |
---|---|
Molecular Formula |
C7H11ClN2OS |
Molecular Weight |
206.7 |
Purity |
95 |
Origin of Product |
United States |
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